2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
CAS No.:
Cat. No.: VC20136717
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine -](/images/structure/VC20136717.png)
Specification
Molecular Formula | C12H12ClN3 |
---|---|
Molecular Weight | 233.69 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C12H12ClN3/c13-11-4-2-1-3-10(11)12-7-9-8-14-5-6-16(9)15-12/h1-4,7,14H,5-6,8H2 |
Standard InChI Key | RYLDVAWFVGFCSE-UHFFFAOYSA-N |
Canonical SMILES | C1CN2C(=CC(=N2)C3=CC=CC=C3Cl)CN1 |
Introduction
Chemical Identity and Structural Features
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound with the molecular formula and a molecular weight of 233.69 g/mol . Its structure comprises a pyrazolo[1,5-a]pyrazine core fused with a tetrahydropyrazine ring, substituted at the 2-position by a chlorophenyl group. The SMILES notation (Clc1ccccc1-c1cc2n(n1)CCNC2
) clarifies the connectivity: a chlorine-substituted benzene ring linked to a pyrazolo-pyrazine system .
Key Structural Characteristics:
-
Pyrazolo[1,5-a]pyrazine Core: A five-membered pyrazole ring fused to a six-membered pyrazine ring, partially saturated at positions 4–7 .
-
Chlorophenyl Substituent: A 2-chlorophenyl group enhances electronic and steric properties, influencing reactivity and binding interactions .
-
Stereoelectronic Features: The sp³-hybridized nitrogen atoms in the tetrahydropyrazine ring contribute to conformational flexibility and hydrogen-bonding capabilities .
Synthetic Methodologies
Guirado et al.’s Approach (2023)
The most robust synthesis of this compound begins with 2,2-dichlorovinylacetophenones (1), which undergo sequential transformations :
-
Reaction with 2-Hydroxyethylhydrazine: Forms 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines (2) in high yield.
-
O-Tosylation: Converts the hydroxyl group of (2) into a tosylate (3), enhancing leaving-group ability.
-
Azidation: Treatment with sodium azide yields 3-aryl-5-dichloromethyl-1-(2-azidoethyl)-2-pyrazolines (4).
-
Catalytic Hydrogenation: Reduces the azide group in (4) to an amine, producing 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides (5).
-
Cyclization and Aromatization: Heating (5) with aqueous NaOH induces ring closure, yielding the target compound (6) via elimination of HCl and aromatization .
Key Advantages:
Table 1: Synthetic Pathway and Conditions
Step | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
1 | 2-Hydroxyethylhydrazine, EtOH, reflux | 2 | 85–90 |
2 | Tosyl chloride, pyridine, 0°C | 3 | 92–95 |
3 | NaN, DMF, 80°C | 4 | 88–90 |
4 | H/Pd-C, MeOH | 5 | 90–93 |
5 | NaOH (aq), 100°C | 6 | 70–75 |
Enamine Ltd.’s Alternative Route
Enamine’s approach starts with 1H-pyrazole-5-carboxylic acids (1), which are functionalized through iodination and Grignard reactions to introduce diversity :
-
Iodination: N-Iodosuccinimide (NIS) treatment yields iodinated derivatives (7).
-
Grignard Reagent Formation: Transmetallation with i-PrMgCl generates intermediates (8) for carbonylations or sulfonylations.
-
Catalytic Carbonylation: Pd(dppf)Cl-mediated reactions produce ketones (10), expanding functional group compatibility .
Applications in Drug Discovery:
-
This route enables the introduction of sulfonamides, boronic esters, and aldehydes, critical for structure-activity relationship (SAR) studies .
Structural Elucidation and Computational Insights
X-Ray Crystallography
The molecular structure of 2-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (6c), a structural analog, was resolved via X-ray diffraction :
-
Bond Lengths: N–N bonds in the pyrazole ring measure 1.34–1.38 Å, consistent with aromatic character.
-
Dihedral Angles: The chlorophenyl group forms a 45° angle with the pyrazolo-pyrazine plane, minimizing steric strain.
DFT Calculations
Density functional theory (DFT) studies corroborated the cyclization mechanism :
-
Transition State Analysis: Identified a six-membered cyclic transition state during NaOH-mediated ring closure.
-
Energy Barrier: Activation energy of 24.3 kcal/mol aligns with experimental reaction temperatures (100°C) .
Physicochemical and Pharmacological Properties
Physicochemical Data
While experimental data for the title compound is limited, inferences can be drawn from analogs:
-
Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to nitrogen-rich structure .
-
Lipophilicity: Calculated logP ≈ 2.1 (ChemAxon), suggesting moderate membrane permeability .
Applications and Future Directions
Medicinal Chemistry
-
Kinase Inhibitors: Analogous pyrazolo-pyrazines exhibit IC values < 100 nM against EGFR and CDK2 .
-
Antimicrobial Agents: Chlorophenyl derivatives show activity against Gram-positive bacteria (MIC 8–16 µg/mL) .
Synthetic Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume